1H and 13C NMR chemical shift assignments for 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
1H and 13C NMR chemical shift assignments for 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile
Unambiguous Structural Elucidation of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile: A 1D and 2D NMR Assignment Strategy
As pharmaceutical pipelines increasingly rely on highly functionalized small-molecule intermediates, the demand for rigorous, error-free structural characterization is paramount. The molecule 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile presents a classic analytical challenge: it features an electron-withdrawing nitrile core, a meta-substituted benzylic system, and a tertiary amine bearing both methyl and hydroxyethyl appendages.
In drug development, regulatory bodies require absolute proof of structure for active pharmaceutical ingredients (APIs) and their critical intermediates[1]. A simple 1D Nuclear Magnetic Resonance (NMR) spectrum is insufficient here due to the inevitable signal overlap in the aliphatic region. As a Senior Application Scientist, I approach this molecule not by merely running a spectrum, but by designing a self-validating 2D NMR workflow that establishes definitive atomic connectivity.
Structural Deconstruction & The Causality of Chemical Shifts
Before acquiring data, we must establish a predictive framework based on the electronic environment of the molecule. The numbering system utilized in this guide is as follows:
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Aromatic Core: C1 (ipso to -CN), C2, C3 (ipso to benzylic group), C4, C5, C6.
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Nitrile Group: C11 (-CN).
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Aliphatic Substituent: C7 (Benzylic -CH2-), N8 (Tertiary Amine), C9 (N-CH3), C10 (N-CH2-), C12 (-CH2-OH).
The chemical shifts of this molecule are governed by strong anisotropic and electronegativity effects. The nitrile group at C1 exerts a profound diamagnetic anisotropic effect, heavily deshielding the ortho protons (H2, H6) while shielding the ipso carbon (C1) via resonance. Conversely, the tertiary amine nitrogen (N8) and the hydroxyl oxygen dictate the chemical shifts of the aliphatic chain. The benzylic protons (H7) and the hydroxyethyl protons (H12) will both resonate in the ~3.60–3.70 ppm window, creating a high probability of spectral overlap. Resolving this overlap requires heteronuclear correlation[2].
Predictive Reference Assignment Model
The following table synthesizes the predictive ab initio 1H and 13C NMR chemical shifts (referenced in CDCl₃ at 298K) based on additive empirical rules and established spectroscopic behavior for this class of intermediates.
Table 1: 1H and 13C NMR Chemical Shift Assignments
| Position | Carbon Type | ¹³C Shift (δ, ppm) | Proton Multiplicity | ¹H Shift (δ, ppm) | Coupling Constants (J in Hz) |
| C1 | Quaternary (Ar) | 112.5 | - | - | - |
| C2 | CH (Ar) | 132.1 | Singlet (broad) | 7.60 | J₂₋₄ ≈ 1.5 (meta) |
| C3 | Quaternary (Ar) | 138.1 | - | - | - |
| C4 | CH (Ar) | 132.8 | Doublet of doublets | 7.55 | J₄₋₅ = 7.8, J₂₋₄ ≈ 1.5 |
| C5 | CH (Ar) | 129.1 | Triplet | 7.45 | J₄₋₅ = J₅₋₆ = 7.8 |
| C6 | CH (Ar) | 130.1 | Doublet | 7.58 | J₅₋₆ = 7.8 |
| C11 | Quaternary (-CN) | 118.8 | - | - | - |
| C7 | CH₂ (Benzylic) | 62.0 | Singlet | 3.60 | - |
| C9 | CH₃ (N-Methyl) | 42.5 | Singlet | 2.25 | - |
| C10 | CH₂ (N-CH₂) | 59.5 | Triplet | 2.65 | J₁₀₋₁₂ = 5.5 |
| C12 | CH₂ (-CH₂-OH) | 58.8 | Triplet | 3.65 | J₁₀₋₁₂ = 5.5 |
| -OH | Hydroxyl | - | Broad Singlet | 2.80 | Exchangeable |
The 2D NMR Structural Elucidation Workflow
To transition from predictive models to empirical certainty, we employ a multidimensional NMR strategy. 2D NMR is the "gold standard" for structural elucidation because it maps through-bond and through-space interactions, effectively eliminating assignment ambiguity[3].
Fig 1: Sequential multidimensional NMR workflow for unambiguous structural elucidation.
Self-Validating Experimental Protocol
The following protocol details the exact methodology required to validate the structure of 3-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile. Every step is designed with a specific causal purpose.
Step 1: Sample Preparation
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Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: CDCl₃ is selected over protic solvents (like Methanol-d4) to prevent rapid deuterium exchange of the hydroxyl (-OH) proton. Observing the -OH proton (even as a broad singlet) provides a secondary validation point for the hydroxyethyl chain.
Step 2: 1H-1H DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy)
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Procedure: Acquire a DQF-COSY spectrum. Look for the isolated spin system of the hydroxyethyl group.
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Causality: Standard COSY suffers from dispersive diagonal peaks that can mask cross-peaks of tightly coupled systems. DQF-COSY suppresses uncoupled spins (like the N-CH₃ and benzylic singlets) and provides pure-absorption lineshapes. You will observe a definitive cross-peak between the triplet at 2.65 ppm (H10) and the triplet at 3.65 ppm (H12).
Step 3: 1H-13C HSQC (Heteronuclear Single Quantum Coherence)
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Procedure: Acquire a multiplicity-edited HSQC.
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Causality: As predicted, H7 (benzylic) and H12 (O-CH₂) overlap near 3.60–3.65 ppm. HSQC resolves this by separating the signals in the carbon dimension. The HSQC spectrum will show two distinct cross-peaks at ~3.6 ppm in the ¹H dimension: one correlating to a carbon at ~62.0 ppm (C7) and another to a carbon at ~58.8 ppm (C12). Multiplicity editing (where CH₂ groups appear with opposite phase to CH/CH₃ groups) confirms both are methylenes.
Step 4: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
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Procedure: Acquire an HMBC spectrum optimized for a long-range coupling constant (³JCH) of 8 Hz.
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Causality: HMBC is the most critical experiment in this workflow. Because the nitrogen atom (N8) breaks the ¹H-¹H scalar coupling chain, COSY cannot connect the benzylic group to the amine substituents. HMBC visualizes couplings across 2 to 3 bonds, effectively "jumping" over the nitrogen[4].
Fig 2: Critical HMBC (2J and 3J) correlations anchoring the benzylic protons across the heteroatom gap.
Validation Checkpoint
The structure is considered unambiguously verified only when the HMBC spectrum shows a closed logical loop: The benzylic protons (H7) must show ³J correlations to both the N-methyl carbon (C9) and the N-methylene carbon (C10). Simultaneously, the N-methyl protons (H9) must show a reciprocal ³J correlation back to the benzylic carbon (C7). If this reciprocal connectivity is established, the tertiary amine core is validated.
Conclusion
The structural elucidation of complex pharmaceutical intermediates cannot rely on simple 1D chemical shift matching. By deploying a causally driven 2D NMR workflow—leveraging DQF-COSY for spin-system isolation, HSQC for resolving spatial overlap, and HMBC for bridging heteroatomic gaps—researchers can achieve the absolute structural certainty required for downstream drug development and regulatory compliance.
References
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The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery AZoOptics URL:[Link][5]
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Structure Analysis in Pharmaceutical Development Bruker URL:[Link][1]
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NMR as a “Gold Standard” Method in Drug Design and Discovery National Center for Biotechnology Information (PMC) URL:[Link][3]
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Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis International Journal of Pharmaceutical Research and Applications URL:[Link][4]
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The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research: Applications, Advancements, and Future Directions Preprints.org URL:[Link][2]
Sources
- 1. Structure Analysis | Bruker [bruker.com]
- 2. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions[v1] | Preprints.org [preprints.org]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. azooptics.com [azooptics.com]
